14-bromo-12-chloro-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol
Description
The compound 14-bromo-12-chloro-6-methyl-2-oxa-6-azatricyclo[8.4.0.0³,⁸]tetradeca-1(14),10,12-triene-3,9-diol is a structurally complex tricyclic molecule featuring a fused oxa-aza ring system. Key substituents include bromo and chloro groups at positions 14 and 12, respectively, a methyl group at position 6, and hydroxyl groups at positions 3 and 7. The tricyclic framework ([8.4.0.0³,⁸]) suggests significant ring strain and conformational rigidity, which may influence its reactivity and biological interactions.
Properties
IUPAC Name |
6-bromo-8-chloro-2-methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO3/c1-16-3-2-13(18)9(6-16)11(17)8-4-7(15)5-10(14)12(8)19-13/h4-5,9,11,17-18H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIYQGGHXQBZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C(C1)C(C3=C(O2)C(=CC(=C3)Cl)Br)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Similarities :
- Both compounds share the tricyclo[8.4.0.0³,⁸] backbone, indicating comparable ring strain and spatial constraints.
- Presence of oxa and aza bridges within the tricyclic system.
Key Differences :
- Substituents: Compound B features a nitro-phenyl group and disulfanyl (-S-S-) linkages, whereas the target compound has bromo, chloro, and methyl groups.
- Bioactivity : Compound B was identified as a bacterial GTPase EngA inhibitor in a high-throughput screen (HTS), with demonstrated efficacy at 40–100 μM concentrations. The absence of sulfur in the target compound could alter its interaction with GTPase active sites, which often rely on metal ion coordination .
9-(4-Methoxyphenyl)-3,7-Dithia-5-Azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]Tetradecen-4(8)-One-6(IIi) and 9-(4-Hydroxyphenyl)-Analog (IIj)
Structural Similarities :
- Both are tetracyclic systems with fused heterocycles, though the target compound is tricyclic.
- Inclusion of aryl substituents (methoxy/hydroxy-phenyl) at position 9 parallels the halogenated aryl-like groups in the target compound.
Key Differences :
- Ring System : The tetracyclic framework ([9.2.1.0²,¹⁰.0⁴,⁸]) introduces additional ring strain and conformational complexity compared to the tricyclic target.
- Heteroatoms : The dithia (two sulfur atoms) and aza bridges in these compounds contrast with the oxa-aza system of the target. Sulfur’s larger atomic radius and lower electronegativity may enhance π-stacking interactions but reduce metabolic stability compared to oxygen .
- Substituent Effects : The hydroxy-phenyl group in IIj could enable hydrogen bonding with biological targets, akin to the hydroxyl groups in the target compound. However, the methoxy group in IIi may confer greater lipophilicity .
Triazatetracyclic Indole Derivative and Morphinan Alkaloid Analogue
Triazatetracyclic Compound :
- Structure : Features a bromo-indole moiety and a triazatetracyclic system ([6.6.1.0²,⁶.0⁹,¹³]). The indole group may interact with tryptophan-binding pockets in enzymes, while the bromo substituent could enhance halogen bonding.
- Comparison : The target compound lacks the indole system but shares bromo and hydroxyl substituents, suggesting divergent target preferences.
Morphinan Derivative :
- Structure: A pentacyclic oxa-aza system ([9.6.1.0¹,¹³.0⁵,¹⁷.0⁷,¹⁸]) with hydroxyl groups.
Data Table: Comparative Analysis of Structural and Functional Features
Discussion and Implications
The target compound’s bromo and chloro substituents distinguish it from nitro- or methoxy-bearing analogues, likely enhancing its electrophilicity and stability in hydrophobic environments. Its tricyclic system balances conformational rigidity and synthetic accessibility compared to more complex tetra- or pentacyclic frameworks. Future studies should explore its activity against bacterial GTPases or other targets implicated in antimicrobial resistance, leveraging structural insights from these analogues.
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